Thermodynamic Stability: Impact of 5-Methyl Substitution on Furfurylamine Core
The presence of a 5-methyl group on the furan ring substantially alters the thermodynamic stability of the furfurylamine core. Experimental calorimetry and computational G3 calculations demonstrate that 5-methylfurfurylamine is significantly more thermodynamically stable in the gas phase than unsubstituted furfurylamine. This inherent stability influences the compound's behavior in energetic reactions and can be a critical factor in its synthesis, purification, and potential use as a building block [1].
| Evidence Dimension | Gas-Phase Standard Molar Enthalpy of Formation |
|---|---|
| Target Compound Data | -(81.2 ± 1.7) kJ·mol⁻¹ (data for 5-methylfurfurylamine, the core of the target compound) |
| Comparator Or Baseline | Furfurylamine: -(43.5 ± 1.4) kJ·mol⁻¹ |
| Quantified Difference | Approximately 37.7 kJ·mol⁻¹ more negative (more stable) |
| Conditions | T = 298.15 K, derived from static bomb combustion calorimetry and high-temperature Calvet microcalorimetry, validated by G3 level calculations. |
Why This Matters
For procurement, this data confirms the unique thermodynamic profile of the 5-methylfuran core, which is essential for researchers requiring a stable, well-characterized building block for subsequent chemical transformations.
- [1] Amaral, L. M. P. F., Almeida, A. R. R. P., & Ribeiro da Silva, M. A. V. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(12), 2729. View Source
